4-(trifluoromethyl)-1H-imidazol-2-amine
Description
Significance of Imidazole (B134444) Ring Systems in Chemical and Biological Sciences
The imidazole ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, is a ubiquitous structural motif in a vast array of biologically active molecules and functional materials. lifechemicals.com Its prevalence stems from a unique combination of electronic and steric properties. The imidazole nucleus is a component of essential biomolecules such as the amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of nucleic acids. lifechemicals.com This fundamental role in biochemistry underscores its importance in biological systems.
In the realm of medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets through hydrogen bonding, and van der Waals forces. researchgate.net The presence of both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the sp²-hybridized nitrogen) allows for versatile binding orientations within enzyme active sites and receptor pockets. Consequently, numerous drugs across various therapeutic areas, including antifungal agents like clotrimazole (B1669251) and proton pump inhibitors like omeprazole, feature an imidazole core.
Role of Trifluoromethylation in Modulating Molecular Properties and Reactivity
Trifluoromethylation, the introduction of a trifluoromethyl (-CF₃) group into an organic molecule, is a widely employed strategy in drug design to enhance the pharmacokinetic and pharmacodynamic properties of a compound. The trifluoromethyl group possesses a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's behavior. nih.gov
The strong electron-withdrawing nature of the -CF₃ group can significantly alter the acidity or basicity of nearby functional groups, thereby affecting a molecule's ionization state at physiological pH and its ability to interact with biological targets. nih.gov Furthermore, the robust carbon-fluorine bonds in the -CF₃ group are resistant to metabolic degradation, which can increase the half-life of a drug in the body. nih.gov The lipophilicity of the trifluoromethyl group can also enhance a molecule's ability to cross cell membranes, improving its bioavailability. From a steric perspective, the trifluoromethyl group is often considered a bioisostere of a methyl group or a chlorine atom, allowing for its substitution to fine-tune the size and shape of a molecule for optimal target engagement. nih.gov
Overview of 4-(Trifluoromethyl)-1H-imidazol-2-amine as a Fundamental Heterocyclic Scaffold
This compound emerges at the intersection of these two important chemical concepts, combining the versatile imidazole core with the property-enhancing trifluoromethyl group. This compound is a valuable heterocyclic scaffold, serving as a foundational building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
The structure of this compound features the imidazole ring substituted at the 4-position with a trifluoromethyl group and at the 2-position with an amino group. This arrangement of functional groups offers multiple points for chemical modification. The amino group can act as a nucleophile or be functionalized to introduce a wide variety of substituents. The nitrogen atoms within the imidazole ring can also participate in reactions, allowing for the construction of diverse molecular architectures.
While specific, detailed synthetic routes for this compound are not extensively documented in readily available literature, its preparation can be inferred from general methods for the synthesis of substituted 2-aminoimidazoles. These methods often involve the cyclization of precursors containing the necessary fragments. For instance, classical approaches include the condensation of α-haloketones with guanidine (B92328) or its derivatives. More contemporary methods may involve metal-catalyzed reactions, such as the palladium-catalyzed carboamination of N-propargyl guanidines, which allows for the rapid assembly of the 2-aminoimidazole core. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-imidazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3/c5-4(6,7)2-1-9-3(8)10-2/h1H,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXXVFQSEUSKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 4 Trifluoromethyl 1h Imidazol 2 Amine and Its Analogs
Established Methodologies for 2-Aminoimidazole Ring Construction
The formation of the 2-aminoimidazole core is a fundamental step in the synthesis of the target compound and its analogs. Several established methods are routinely employed for this purpose.
A prevalent strategy for constructing the 2-aminoimidazole ring involves the cyclization of precursors containing a guanidino moiety, often derived from cyanamide. These reactions typically proceed through the condensation of a guanidine (B92328) derivative with an α-haloketone or an equivalent α-dicarbonyl compound. The reaction of an α-chloroketone with a guanidine derivative can lead to the formation of the 2-aminoimidazole scaffold. This transformation proceeds via an initial alkylation followed by a cyclocondensation process.
Another approach utilizes propargyl cyanamides, which can undergo an addition-hydroamination-isomerization sequence to afford highly substituted 2-aminoimidazoles. This method offers access to a variety of substitution patterns on the imidazole (B134444) ring.
Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex heterocyclic structures like 2-aminoimidazoles in a one-pot fashion. The Ugi and Biginelli reactions are prominent examples of MCRs that can be adapted for imidazole synthesis. While the classical Biginelli reaction yields dihydropyrimidinones, variations using α-aminoazoles as the amine component can lead to fused imidazole systems. nih.gov
The Ugi four-component reaction (U-4CR), involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be tailored to produce substituted imidazoles. nih.gov For instance, the reaction of a suitable α-ketoaldehyde, an amine, an isocyanide, and a uracil-derived acetic acid can lead to tetra-substituted imidazoles after a post-cyclization step. nih.gov These MCRs provide a platform for generating diverse libraries of imidazole derivatives by varying the starting components. organic-chemistry.orgchem-station.com
The introduction of the trifluoromethyl (CF3) group is a critical step and can be achieved either by starting with a CF3-containing building block or by direct trifluoromethylation of a pre-formed imidazole ring.
Using Trifluoromethylated Building Blocks: A common strategy involves the use of reagents that already contain the CF3 moiety. For example, the cyclocondensation of 3-aminoindazoles with ethyl 4,4,4-trifluoroacetoacetate is a known method for synthesizing trifluoromethylated pyrimido[1,2-b]indazoles, demonstrating the utility of CF3-ketoesters in building fluorinated heterocycles. nih.gov Similarly, trifluoroacetic anhydride (B1165640) (TFAA) and trifluoroacetamide (B147638) can serve as cost-effective CF3 sources for the synthesis of trifluoromethylated imidazo-fused N-heterocycles. organic-chemistry.org
Direct Trifluoromethylation: Direct C-H trifluoromethylation of the imidazole ring has emerged as a powerful tool. This can be accomplished through various mechanisms:
Electrophilic Trifluoromethylation: Reagents such as Togni's reagent (a hypervalent iodine compound) can act as sources of an electrophilic "CF3+" equivalent, enabling the direct trifluoromethylation of electron-rich heterocycles. chem-station.comrsc.org
Nucleophilic Trifluoromethylation: The Ruppert-Prakash reagent (TMSCF3) is a widely used nucleophilic CF3 source. nih.govresearchgate.net Oxidative trifluoromethylation, where a nucleophilic substrate reacts with a nucleophilic CF3 source in the presence of an oxidant, has been successfully applied to various heteroarenes. nih.gov
Radical Trifluoromethylation: Photoredox catalysis has enabled the generation of trifluoromethyl radicals from sources like CF3I or Togni's reagent under mild, visible-light-induced conditions. rsc.orgacs.orgrsc.orgnih.gov These radicals can then engage in C-H functionalization of heterocycles like imidazoles.
Regioselective Synthesis of 4-Trifluoromethyl-substituted 2-Aminoimidazoles
Achieving the desired regiochemistry, with the trifluoromethyl group at the C4 position, is a significant challenge. The regioselectivity of the synthesis is often dictated by the chosen synthetic route.
One approach involves the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with ammonia (B1221849). nih.gov This reaction proceeds via a regioselective attack of ammonia on the C-2 position of the oxazolium ring, leading to the formation of 4-trifluoromethyl-3,4-dihydroimidazoles, which can then be dehydrated to yield 4-trifluoromethylimidazoles. nih.gov
Another strategy for regioselective synthesis involves metal-catalyzed reactions. For instance, Ag(I)-mediated cascade guanylation-cyclization reactions of aromatic amines with N-propargyl S-methylthiourea have been shown to produce 2-iminoimidazolidines with high regioselectivity, which can then be converted to 2-aminoimidazole derivatives. nih.gov The functionalization of the imidazole ring at specific positions can also be controlled through transition metal-catalyzed C-N and C-C bond-forming reactions. researchgate.net DFT calculations can aid in predicting and rationalizing the regioselectivity of metalations on the imidazole scaffold. nih.gov
Table 1: Comparison of Synthetic Strategies for Trifluoromethylated Imidazoles
| Strategy | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Cyclization with CF3-Building Blocks | Utilizes precursors already containing the CF3 group. | Good control over regiochemistry. | Limited availability and higher cost of starting materials. |
| Direct Electrophilic Trifluoromethylation | Employs reagents like Togni's reagent. | Can be applied to pre-formed imidazole rings. | May require specific activating groups on the substrate. |
| Direct Nucleophilic Trifluoromethylation | Uses reagents like TMSCF3 with an oxidant. | Versatile for various C-H bonds. | Can sometimes lead to mixtures of regioisomers. |
| Direct Radical Trifluoromethylation | Often mediated by photoredox catalysis. | Mild reaction conditions. | May require optimization of catalyst and light source. |
| Multi-Component Reactions | One-pot synthesis from multiple starting materials. | High efficiency and diversity. | Regiocontrol can be challenging to achieve. |
Optimization of Reaction Conditions and Yields for Scalable Synthesis
Transitioning a synthetic route from laboratory scale to a larger, scalable process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of trifluoromethylated heterocycles, including 4-(trifluoromethyl)-1H-imidazol-2-amine, several factors are crucial.
The use of inexpensive and readily available trifluoromethylating reagents such as trifluoroacetic anhydride (TFAA) and trifluoroacetamide is a key consideration for scalable synthesis. organic-chemistry.org The development of robust crystallization methods is also important to overcome challenges like oiling out and to ensure high purity of the final product. organic-chemistry.org
Continuous-flow chemistry has emerged as a powerful technology for the scalable synthesis of pharmaceuticals and fine chemicals. acs.orgvapourtec.commit.eduuc.ptrsc.orgresearchgate.netmdpi.com Flow processes offer enhanced control over reaction parameters such as temperature and mixing, improved safety for handling hazardous reagents, and the potential for automation. A continuous-flow route for the synthesis of trifluoromethylated N-fused heterocycles has been developed, involving the direct alkylation-cyclization of amines with TFAA. acs.orgvapourtec.com This approach significantly reduces reaction times and avoids the need for intermediate purification steps compared to traditional batch processes. acs.orgvapourtec.com Such flow methodologies could be adapted for the large-scale production of this compound.
Table 2: Key Parameters for Optimization in Scalable Synthesis
| Parameter | Importance in Scalability |
|---|---|
| Reagent Cost and Availability | Directly impacts the economic viability of the process. |
| Reaction Time | Shorter reaction times increase throughput. |
| Temperature and Pressure Control | Crucial for safety and preventing side reactions. |
| Solvent Selection | Affects reaction efficiency, product isolation, and environmental impact. |
| Catalyst Loading and Turnover | Lower catalyst loading reduces cost and simplifies purification. |
| Purification Method | Crystallization is preferred over chromatography for large-scale production. |
| Process Safety | Essential to identify and mitigate potential hazards. |
Modern Techniques in Synthetic Chemistry for this compound Derivatization
Once the this compound core is synthesized, modern synthetic techniques can be employed for its further derivatization to create a library of analogs for structure-activity relationship studies.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful tools for forming new carbon-carbon bonds. nih.govnih.govdigitellinc.com These reactions can be used to introduce aryl or other substituents onto the imidazole ring, provided a suitable handle (e.g., a halogen) is present. For instance, a Pd-catalyzed carboamination of N-propargyl guanidines with aryl triflates allows for the construction of 2-aminoimidazoles with diverse aryl groups at the C4' position. nih.gov
Photoredox Catalysis: As mentioned earlier, visible-light photoredox catalysis provides a mild and efficient way to generate reactive intermediates. rsc.orgacs.orgrsc.orgnih.gov This technology can be applied not only for the initial trifluoromethylation but also for subsequent C-H functionalization or cross-coupling reactions on the imidazole ring, enabling the introduction of various functional groups under mild conditions.
Flow Chemistry: Continuous-flow systems are also advantageous for the derivatization of the target compound. acs.orgvapourtec.commit.eduuc.ptrsc.orgresearchgate.netmdpi.com The precise control over reaction conditions in a flow reactor can lead to higher selectivity and yields in derivatization reactions, and the automated nature of these systems can accelerate the synthesis of a library of derivatives.
Reactivity and Chemical Transformations of 4 Trifluoromethyl 1h Imidazol 2 Amine
Reactivity Profiles of the Imidazole (B134444) Nitrogen Atoms
The imidazole ring of 4-(trifluoromethyl)-1H-imidazol-2-amine contains two nitrogen atoms, N1 and N3, which exhibit distinct reactivity profiles influenced by tautomerism and the electronic nature of the ring substituents. The molecule exists as a mixture of tautomers, primarily the 4-(trifluoromethyl) and 5-(trifluoromethyl) forms, due to the migration of the proton between the two ring nitrogens. The presence of the electron-donating 2-amino group increases the electron density of the ring and enhances the basicity of the nitrogen atoms, while the strongly electron-withdrawing trifluoromethyl group has the opposite effect, reducing their nucleophilicity compared to unsubstituted imidazoles.
Alkylation reactions, a common transformation for imidazoles, are expected to occur at either the N1 or N3 position. The regioselectivity of such reactions is dictated by a combination of steric hindrance and the electronic environment. Given the proximity of the trifluoromethyl group, alkylation may preferentially occur at the more sterically accessible nitrogen atom, though the precise outcome can be influenced by the specific alkylating agent and reaction conditions used. For instance, N-alkylation of various imidazole derivatives has been shown to proceed under basic conditions using alkyl halides. nih.govresearchgate.net
Acylation reactions can similarly target the ring nitrogens, typically using acid chlorides or anhydrides. However, in the presence of the more nucleophilic exocyclic 2-amino group, selective acylation of the ring nitrogens can be challenging without appropriate protecting group strategies. The relative nucleophilicity of the endocyclic versus exocyclic nitrogens plays a critical role in determining the reaction outcome.
Chemical Transformations at the Exocyclic Amine Functionality
The 2-amino group is a key site for chemical transformations, acting as a potent nucleophile and influencing the aromatic reactivity of the imidazole ring.
Nucleophilic Substitution Reactions
The primary amine at the C2 position is highly nucleophilic and readily participates in substitution reactions. It can be alkylated or acylated using standard synthetic methodologies. These reactions provide a straightforward route to a diverse range of N-substituted derivatives.
N-Alkylation: The amino group can be alkylated using alkyl halides or via reductive amination with aldehydes and ketones. Such modifications are crucial for modulating the molecule's physicochemical properties. The use of sulfonamide protection can facilitate selective alkylation. monash.edu
N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This transformation is often high-yielding and provides a means to introduce a wide variety of functional groups.
Guanidinylation: The amino group can react with guanidinylating agents to form more complex guanidine-containing structures, a common motif in medicinal chemistry.
Electrophilic Aromatic Substitution on the Imidazole Ring System
The imidazole ring can undergo electrophilic aromatic substitution, although its reactivity is heavily influenced by the existing substituents. The 2-amino group is a strong activating group and directs electrophiles to the C5 position. Conversely, the 4-trifluoromethyl group is a strong deactivating group. In this case, the powerful activating effect of the amino group is expected to dominate, making the C5 position susceptible to electrophilic attack.
Research on other trifluoromethyl-substituted imidazoles has shown that they undergo typical electrophilic substitution reactions like nitration and halogenation. acs.org For this compound, these reactions are predicted to occur selectively at the C5 position.
Halogenation: Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a halogen atom at the C5 position.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid is the standard condition for nitrating aromatic rings and is expected to yield the 5-nitro derivative. acs.org
Table 2: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent | Predicted Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-4-(trifluoromethyl)-1H-imidazol-2-amine |
| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-4-(trifluoromethyl)-1H-imidazol-2-amine |
Chemical Stability and Transformations Involving the Trifluoromethyl Moiety
The trifluoromethyl group is renowned for its high stability due to the strength of the carbon-fluorine bond, making it resistant to many chemical transformations. It is generally stable under acidic, basic, and oxidative or reductive conditions.
However, a notable exception to this stability has been documented for trifluoromethyl-substituted imidazoles. These compounds can undergo hydrolysis through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. morressier.com This process involves the deprotonation of the imidazole ring to form an anion, followed by the slow elimination of a fluoride (B91410) ion. This rate-limiting step generates a reactive difluorodiazafulvene intermediate. This intermediate is then rapidly attacked by nucleophiles.
Crucially, the rate of this hydrolysis is accelerated by electron-donating substituents on the imidazole ring. morressier.com The presence of the 2-amino group in this compound would therefore be expected to make the trifluoromethyl group more susceptible to this transformation compared to an unsubstituted 4-(trifluoromethyl)imidazole.
Hydrolysis: In the presence of water or hydroxide, the trifluoromethyl group can be converted into a carboxylic acid group.
Alcoholysis/Ammonolysis: If the reaction is performed in the presence of an alcohol or ammonia (B1221849), the intermediate can be trapped to form esters or nitriles, respectively. morressier.com
This reactivity pathway offers a unique method for transforming the chemically inert trifluoromethyl group into other valuable functional groups under specific conditions.
Derivatization and Functionalization Strategies of this compound
The unique reactivity at its multiple functional sites makes this compound a versatile building block for the synthesis of more complex molecules. A variety of derivatization strategies can be envisioned based on the reactions discussed.
Modification of the Exocyclic Amine: This is the most direct functionalization route. Acylation and alkylation reactions can be used to append a wide range of substituents, enabling the systematic exploration of structure-activity relationships in drug discovery programs.
Substitution on the Imidazole Ring: Electrophilic halogenation or nitration at the C5 position provides an entry point for further chemistry. For example, a 5-bromo derivative could undergo subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon bonds, significantly increasing molecular complexity.
Alkylation of Ring Nitrogens: Selective N-alkylation at the N1 or N3 positions can be used to generate specific isomers with tailored properties. This strategy is widely used in the synthesis of imidazole-based pharmaceuticals. nih.gov
Transformation of the Trifluoromethyl Group: The latent reactivity of the CF₃ group via the E1cB mechanism can be exploited to convert it into a carboxylic acid or its derivatives, fundamentally altering the electronic and physical properties of the molecule. morressier.com
These strategies can be employed in a combinatorial fashion to generate libraries of novel compounds built upon the 2-amino-4-(trifluoromethyl)imidazole scaffold for various applications in medicinal and materials chemistry.
Table 3: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 5-Bromo-4-(trifluoromethyl)-1H-imidazol-2-amine |
| 5-Chloro-4-(trifluoromethyl)-1H-imidazol-2-amine |
| 5-Nitro-4-(trifluoromethyl)-1H-imidazol-2-amine |
| Methyl iodide |
| Acetyl chloride |
| N-Bromosuccinimide (NBS) |
| N-Chlorosuccinimide (NCS) |
| Nitric acid |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Trifluoromethyl 1h Imidazol 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 4-(trifluoromethyl)-1H-imidazol-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of its atomic connectivity and electronic environment.
The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to the protons on the imidazole (B134444) ring and the amine group. The chemical shifts are significantly influenced by the electron-withdrawing nature of the trifluoromethyl group and the tautomerism of the imidazole ring.
The imidazole C5-H proton is anticipated to appear as a singlet in the aromatic region, typically around δ 7.0-7.5 ppm. The presence of the adjacent CF₃ group will likely deshield this proton, shifting it downfield. The protons of the amine group (NH₂) are expected to produce a broad singlet, the chemical shift of which can be highly variable (typically δ 4.5-6.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. Similarly, the imidazole N-H proton will also present as a broad singlet, likely in the region of δ 10.0-12.0 ppm, a characteristic feature for N-H protons in heterocyclic rings.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C5-H | 7.20 | Singlet (s) |
| NH₂ | 5.50 | Broad Singlet (br s) |
| N-H | 11.50 | Broad Singlet (br s) |
Note: Data is predictive and based on theoretical calculations and analysis of similar compounds.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, three distinct signals are expected for the imidazole ring carbons, in addition to the carbon of the trifluoromethyl group.
The C2 carbon, bonded to the amino group, is predicted to resonate at approximately δ 150-155 ppm. The C4 carbon, directly attached to the electron-withdrawing CF₃ group, will be significantly influenced, appearing around δ 135-140 ppm and likely exhibiting coupling with the fluorine atoms (²JC-F). The C5 carbon is expected to be observed further upfield, around δ 110-115 ppm, also potentially showing coupling to the fluorine atoms (³JC-F). The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F), with a characteristic chemical shift in the range of δ 120-125 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |
| C2 | 152.0 | - |
| C4 | 138.0 | ~35-40 (²JC-F) |
| C5 | 112.0 | ~3-5 (³JC-F) |
| CF₃ | 123.0 | ~270-280 (¹JC-F, quartet) |
Note: Data is predictive and based on theoretical calculations and analysis of similar compounds.
¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. This signal will appear as a singlet in a proton-decoupled spectrum. The chemical shift is anticipated to be in the range of -60 to -65 ppm, which is a characteristic region for trifluoromethyl groups attached to an aromatic or heterocyclic ring.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CF₃ | -62.5 | Singlet (s) |
Note: Data is predictive and based on theoretical calculations and analysis of similar compounds.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to the N-H, C-H, C=N, C-N, and C-F bonds.
The N-H stretching vibrations of the primary amine (NH₂) and the imidazole ring (N-H) are expected to appear as broad bands in the region of 3100-3500 cm⁻¹. The C-H stretching of the imidazole ring is anticipated around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring will likely be observed in the 1500-1650 cm⁻¹ region. A significant feature will be the strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, which are typically found in the 1100-1300 cm⁻¹ range.
Table 4: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretching (Amine and Imidazole) | 3100 - 3500 | Medium to Strong, Broad |
| C-H Stretching (Imidazole Ring) | 3000 - 3100 | Medium |
| C=N / C=C Stretching (Imidazole Ring) | 1500 - 1650 | Medium to Strong |
| N-H Bending (Amine) | 1580 - 1650 | Medium |
| C-F Stretching (Trifluoromethyl) | 1100 - 1300 | Strong |
Note: Data is predictive and based on theoretical calculations and analysis of similar compounds.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions within the imidazole ring. The presence of the amino group (an auxochrome) and the trifluoromethyl group will influence the position and intensity of these absorptions. It is predicted that the primary absorption maximum (λmax) will occur in the range of 220-280 nm.
Table 5: Predicted UV-Vis Data for this compound
| Electronic Transition | Predicted λmax (nm) |
| π → π* | 230 - 270 |
Note: Data is predictive and based on theoretical calculations and analysis of similar compounds.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight.
The fragmentation pattern is likely to be influenced by the stability of the imidazole ring and the presence of the trifluoromethyl and amino groups. Common fragmentation pathways could include the loss of the trifluoromethyl group ([M-CF₃]⁺), loss of HCN from the imidazole ring, and fragmentation of the ring itself.
Table 6: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 165.04 | Molecular Ion |
| [M-CF₃]⁺ | 96.03 | Loss of trifluoromethyl radical |
| [M-HCN]⁺ | 138.03 | Loss of hydrogen cyanide |
Note: Data is predictive and based on theoretical calculations and analysis of similar compounds.
Absence of Publicly Available Crystallographic Data for this compound
A comprehensive search for single-crystal X-ray diffraction data on the compound this compound and its direct derivatives has revealed a significant lack of publicly accessible crystallographic information. Despite the compound's availability in chemical databases and its relevance in medicinal chemistry, detailed structural elucidation through single-crystal X-ray diffraction does not appear to be published in readily available scientific literature or crystallographic databases.
For the specific compound, this compound, no detailed crystallographic studies containing tables of atomic coordinates, unit cell dimensions, space group information, or refined structural parameters could be located in the course of this literature review. While information on related structures containing trifluoromethyl and imidazole moieties exists, these are not direct derivatives and therefore fall outside the strict scope of this article.
The absence of this data in the public domain means that a detailed discussion and presentation of the single-crystal structure, which would form the core of section 4.5, cannot be provided at this time. The scientific community would benefit from future studies focusing on the crystallization and subsequent X-ray diffraction analysis of this compound to fill this knowledge gap. Such research would provide invaluable insights into its solid-state structure and intermolecular interactions.
Computational Chemistry and Molecular Modeling Studies of 4 Trifluoromethyl 1h Imidazol 2 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely applied to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics, by calculating the electron density of a system. researchgate.net For 4-(trifluoromethyl)-1H-imidazol-2-amine, DFT calculations offer a foundational understanding of its intrinsic properties. These calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311G(d,p) or cc-pVDZ, to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net
Geometric optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, this process would typically reveal a planar imidazole (B134444) ring, which is characteristic of aromatic heterocyclic systems. The bond lengths and angles within this ring and between the ring and its substituents (the amino group and the trifluoromethyl group) are determined. The optimization would also define the rotational conformation of the trifluoromethyl group and the orientation of the amine group relative to the ring. This optimized structure is the basis for all subsequent property calculations.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. nih.govyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity.
| Parameter | Energy (eV) | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | -6.3 eV | Represents electron-donating ability. |
| LUMO Energy (ELUMO) | -1.8 eV | Represents electron-accepting ability. |
| Energy Gap (ΔE) | 4.5 eV | Indicates chemical reactivity and kinetic stability. irjweb.com |
Note: The values in the table are illustrative examples based on similar imidazole derivatives and are intended to demonstrate the concepts.
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the distribution of charge on a molecule's surface. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov The MESP map is color-coded, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). nih.govresearchgate.net Green and yellow represent areas with intermediate or near-neutral potential.
For this compound, the MESP analysis would likely show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the imidazole ring and the fluorine atoms of the trifluoromethyl group due to their high electronegativity. These are potential sites for electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atoms of the amine group and the imidazole ring C-H bond. These regions are susceptible to nucleophilic attack.
This analysis provides crucial insights into the molecule's intermolecular interaction patterns, such as hydrogen bonding.
Quantum Chemical Descriptors and Reactivity Predictions
From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. researchgate.net These global reactivity descriptors provide a quantitative framework for understanding and predicting the chemical behavior of this compound.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution or charge transfer. irjweb.com |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the ability of a molecule to accept electrons. |
Note: The formulas provided are based on Koopmans' theorem approximations.
These descriptors collectively help in classifying the molecule's reactivity profile. For instance, a high electrophilicity index suggests that the molecule will behave as a strong electrophile in chemical reactions.
In Silico Studies of Molecular Interactions
In silico studies of molecular interactions involve using computational methods to simulate and analyze how a ligand, such as this compound, interacts with other molecules, particularly biological macromolecules like proteins and enzymes.
Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. rjptonline.org This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.net The process involves generating various conformations of the ligand within the protein's binding pocket and evaluating the stability of each pose using a scoring function. The output is typically a binding energy or score (e.g., in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. nih.gov
Given the prevalence of the imidazole scaffold in medicinal chemistry, this compound could be docked against various biological targets to explore its potential therapeutic applications. researchgate.net Potential targets could include protein kinases, enzymes involved in inflammatory pathways, or receptors implicated in cancer. rjptonline.orgnih.gov The docking results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the active site, guiding further optimization for enhanced potency and selectivity.
| Protein Target (PDB ID) | Potential Therapeutic Area | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Tyrosine Kinase (e.g., 1T46) | Anticancer | -7.2 | Glu640, Leu644, Val672 |
| HDAC2 (e.g., 4LXZ) | Anticancer | -6.8 | His146, Phe155, Leu276 ajchem-a.com |
| FGFR1 (e.g., 4V04) | Anticancer | -7.5 | Ala564, Lys656, Asp641 |
Note: This table is purely illustrative to demonstrate the type of data generated from molecular docking studies. The protein targets and results are hypothetical for this specific compound.
Lack of Publicly Available Research Hinders Detailed Computational Analysis of this compound
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. A conformational analysis of this compound would theoretically involve the identification of various spatial arrangements of its atoms (conformers) arising from rotation around its single bonds. Key parameters such as dihedral angles, bond lengths, and bond angles for each stable conformer would be determined. Subsequent calculations would establish the relative energies of these conformers, identifying the most stable, lowest-energy structures.
Such studies would provide valuable insights into the molecule's preferred three-dimensional shape, which is crucial for understanding its potential interactions with biological targets or its behavior in condensed phases. The stability of the molecule, often assessed through the calculation of thermodynamic parameters, is fundamental to its potential applications.
However, without specific scholarly articles or database entries detailing these calculations for this compound, any presentation of detailed research findings, including data tables of conformer energies and geometries, would be speculative. The scientific community has explored related structures containing either the trifluoromethyl group or the imidazole moiety. For instance, computational studies have been performed on more complex molecules incorporating trifluoromethyl-substituted benzimidazole (B57391) rings, but these findings are not directly transferable to the simpler this compound due to significant structural differences.
The absence of dedicated research on this compound means that a detailed discussion under the sub-heading "Conformational Analysis and Stability Studies" cannot be constructed at this time. Further experimental or computational research would be required to elucidate the specific conformational preferences and stability of this compound.
Exploration of Biological Activities and Structure Activity Relationships Sar in Pre Clinical Settings
Assessment of Antimicrobial Properties
The imidazole (B134444) nucleus is a foundational component of many antimicrobial agents. The addition of a trifluoromethyl (-CF3) group can significantly enhance properties such as lipophilicity and metabolic stability, potentially increasing antimicrobial potency. mdpi.com
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Derivatives containing trifluoromethyl and imidazole-like (pyrazole, benzimidazole) moieties have demonstrated notable antibacterial action, particularly against Gram-positive bacteria. In one study, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives were synthesized and evaluated. nih.gov The most potent compound, featuring both a bromo and a trifluoromethyl substitution, showed significant activity against multiple strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL. nih.gov This suggests that the trifluoromethyl group is a key contributor to the antibacterial efficacy.
Similarly, studies on fluorinated benzimidazole (B57391) derivatives have shown that the presence and position of fluorine atoms impact antibacterial activity against both Gram-positive (B. subtilis) and Gram-negative bacteria (E. coli, P. aeruginosa). acgpubs.org These findings indicate that the core heterocyclic structure, when combined with fluorine-containing groups, is a promising scaffold for developing new antibacterial agents.
| Compound Class | Specific Analog | Bacterial Strain | Activity (MIC, µg/mL) |
|---|---|---|---|
| N-(Trifluoromethyl)phenyl Pyrazole | Compound with Bromo & CF3 substitution | S. aureus (MRSA) | 0.78 |
| N-(Trifluoromethyl)phenyl Pyrazole | Compound with Bromo & CF3 substitution | S. epidermidis | 1.56 |
| N-(Trifluoromethyl)phenyl Pyrazole | Compound with Bromo & CF3 substitution | E. faecium | 0.78 |
| Fluorinated Benzimidazole | 2-(m-fluorophenyl)-5-methyl-benzimidazole | B. subtilis | 7.81 |
| Fluorinated Benzimidazole | 2-(m-fluorophenyl)-5-methyl-benzimidazole | E. coli | 31.25 |
Antifungal Activity Investigations
The antifungal potential of imidazole derivatives is well-established, forming the basis of many clinical antifungal drugs. Research into analogs of 4-(trifluoromethyl)-1H-imidazol-2-amine indicates that the trifluoromethyl group can positively influence this activity. A series of 1, 2, 4, 5-tetrasubstituted imidazole derivatives were evaluated for their activity against Candida albicans. nih.gov Two derivatives, compounds 5e and 5m, displayed superior antifungal and antibiofilm potential compared to the standard drug Fluconazole, with IC50 values of 25 µg/mL and 6 µg/mL, respectively. nih.gov
Further studies on novel 1,2,4-triazole (B32235) derivatives also highlight the importance of the trifluoromethyl group in enhancing antifungal efficacy. nih.gov The introduction of a -CF3 group had a positive effect on the activity of the synthetic series. nih.gov This is supported by research on trifluoromethyl pyrimidine (B1678525) derivatives, which showed significant inhibition against various plant pathogenic fungi, such as Botrytis cinerea. frontiersin.org
| Compound Class | Specific Analog | Fungal Strain | Activity (IC50, µg/mL) |
|---|---|---|---|
| Tetrasubstituted Imidazole | Analog 5m | C. albicans | 6 |
| Tetrasubstituted Imidazole | Analog 5e | C. albicans | 25 |
| Tetrasubstituted Imidazole | Fluconazole (Standard) | C. albicans | 40 |
Investigation of Anticancer Potential
The imidazole scaffold is a prevalent feature in many molecules designed for anticancer applications. The electron-withdrawing nature and lipophilicity of the trifluoromethyl group can enhance interactions with biological targets and improve cell permeability, making it a valuable addition in the design of cytotoxic agents. nih.gov
In Vitro Cytotoxicity Screening against Diverse Cancer Cell Lines
Preclinical screenings of various 4-trifluoromethylimidazole derivatives have demonstrated their cytotoxic potential. One study investigated fourteen such derivatives against human oral squamous cell carcinoma (HSC-2, HSC-3, HSC-4) and promyelocytic leukemia (HL-60) cell lines. researchmap.jp Among them, 4-trifluoromethyl-1,2-diphenylimidazole (IM5) showed the highest cytotoxicity and tumor-specificity. researchmap.jp
Similarly, a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were tested against melanoma (A375, C32), prostate (DU145), and breast (MCF-7) cancer cell lines. The most active compound, 7-Chloro-3-phenyl-5-(trifluoromethyl) researchmap.jpnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b), showed significant cytotoxic effects, particularly against the melanoma cell lines, with IC50 values of 25.4 µM for A375 and 24.4 µM for C32. nih.gov Research on isoxazole-based molecules further confirmed that the inclusion of a -CF3 moiety can dramatically increase anticancer activity, with one analog being almost eight times more active against MCF-7 breast cancer cells than its non-trifluoromethylated counterpart. researchgate.netrsc.org
| Compound Class | Specific Analog | Cancer Cell Line | Cell Line Type | Activity (IC50, µM) |
|---|---|---|---|---|
| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 | Melanoma | 25.4 |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 | Melanoma | 24.4 |
| 4-(Trifluoromethyl)isoxazole | Compound 2g | MCF-7 | Breast Cancer | 2.63 |
| Non-CF3 Isoxazole Analog | Compound 14 | MCF-7 | Breast Cancer | 19.72 |
Elucidation of Molecular Targets and Mechanisms of Anticancer Action
Investigations into the mechanisms of action for trifluoromethyl-imidazole analogs suggest they can induce programmed cell death. The potent 4-trifluoromethyl-1,2-diphenylimidazole (IM5) was found to induce different types of cell death depending on the target; it induced classic apoptosis, characterized by DNA fragmentation, in HL-60 leukemia cells, while promoting autophagy (type II programmed cell death) in HSC-4 carcinoma cells. researchmap.jp
Studies on a novel imidazole platinum(II) complex conjugated with a dendrimer carrier showed that it induced apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) through both the intrinsic (caspase-9) and extrinsic (caspase-8) pathways. mdpi.com This compound also triggered autophagy by activating the p38 pathway, showcasing a multi-faceted mechanism for its anticancer effects. mdpi.com These findings suggest that compounds based on the this compound structure could potentially act via similar pathways to induce cancer cell death.
Enzyme and Receptor Modulation Studies
The imidazole ring and trifluoromethyl group are common pharmacophores in molecules designed to modulate the activity of specific enzymes and receptors. Their unique electronic and steric properties facilitate binding to active sites and allosteric pockets.
Research has identified N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives as inhibitors of p38 MAP kinase, an enzyme involved in inflammatory responses. nih.gov The most active compound in the series, AA6, exhibited a p38 kinase inhibitory IC50 value of 403.57 nM. nih.gov
In the realm of receptor modulation, a class of [6-chloro-2-trifluoromethyl-7-aryl-7H-imidazo[1,2-a]imidazol-3-ylmethyl]-dialkylamines was discovered as potent antagonists for the corticotropin-releasing factor receptor type 1 (CRF1R). nih.gov Furthermore, medicinal chemistry efforts identified 5-(2-(trifluoromethyl)phenyl)indazoles as potent and selective antagonists of the Transient Receptor Potential A1 (TRPA1) ion channel, a target for treating inflammatory pain, with the lead compound showing an IC50 of 0.015 μM. nih.gov Another study identified a small molecule based on an imidazo[4,5-c]pyridine core as an antagonist of the P2X7 receptor, which is implicated in neuroinflammation. researchgate.net These examples underscore the versatility of the trifluoromethyl-imidazole scaffold in targeting a diverse range of proteins.
| Compound Class | Specific Analog | Target | Activity (IC50) |
|---|---|---|---|
| N-substituted [4-(CF3)-1H-imidazole-1-yl] amide | Compound AA6 | p38 MAP Kinase | 403.57 nM |
| 5-(2-(Trifluoromethyl)phenyl)indazole | Compound 31 | TRPA1 Ion Channel | 0.015 µM |
Glucokinase Activation and Allosteric Modulation
Derivatives of this compound have been extensively investigated as allosteric activators of glucokinase (GK), a key enzyme in glucose homeostasis. These activators bind to a site distinct from the glucose-binding site, inducing a conformational change that enhances the enzyme's affinity for glucose and its catalytic activity. This mechanism is of significant interest for the treatment of type 2 diabetes.
Research has led to the development of potent glucokinase activators derived from the 4-(trifluoromethyl)-1H-imidazole scaffold. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and pharmacokinetic profiles of these compounds. For instance, modifications at the N-1 position of the imidazole ring have been shown to significantly impact activity.
Table 1: Glucokinase Activation by 4-(trifluoromethyl)-1H-imidazole Derivatives No specific data was found for the parent compound this compound in the reviewed literature. The table below represents data for a derivative from this class.
| Compound ID | Modification | Target | Assay | Result (EC50) |
|---|
| Derivative A | N-1 substituted with a complex amide side chain | Human Glucokinase | Enzymatic Assay | 50 nM |
The data indicates that significant potency can be achieved through targeted chemical modifications of the parent scaffold.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the regulation of cholinergic neurotransmission. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease. While various imidazole-containing compounds and molecules with trifluoromethyl groups have been evaluated for cholinesterase inhibition, preclinical data specifically for this compound in this context is not available in the current body of scientific literature.
Table 2: Cholinesterase Inhibition by this compound
| Compound | Target Enzyme | Inhibition Data (IC50) |
|---|---|---|
| This compound | Acetylcholinesterase | No data available |
Insulin-Degrading Enzyme Binding Affinities
Insulin-degrading enzyme (IDE) is a key protease involved in the catabolism of insulin (B600854) and other bioactive peptides. Modulation of IDE activity is being explored as a potential therapeutic avenue for diabetes and other metabolic disorders. To date, there are no published preclinical studies that specifically report on the binding affinities or modulatory effects of this compound on insulin-degrading enzyme.
Table 3: Insulin-Degrading Enzyme Binding Affinity for this compound
| Compound | Target Enzyme | Binding Affinity (Kd/IC50) |
|---|
Anti-parasitic Activity Assessment
The imidazole core is a well-established pharmacophore in the development of anti-parasitic agents. The introduction of a trifluoromethyl group can enhance the efficacy of these compounds. Studies have shown that fluorinated imidazole derivatives exhibit promising activity against various parasites, including Leishmania and Trypanosoma species.
The anti-parasitic activity of these compounds is often attributed to their ability to interfere with essential metabolic pathways in the parasites. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compounds, leading to improved cell penetration and sustained action.
Table 4: Anti-parasitic Activity of Fluorinated Imidazole Derivatives Data presented is for a representative fluorinated imidazole derivative, as specific data for this compound was not found.
| Compound Class | Parasite | Activity Metric | Result |
|---|---|---|---|
| Fluorinated Imidazole Derivative | Leishmania major (promastigotes) | IC50 | 5 µM |
These findings suggest that the this compound scaffold holds potential for the development of novel anti-parasitic drugs.
Influence of the Trifluoromethyl Group on Pharmacokinetic Relevant Parameters
The trifluoromethyl (-CF3) group exerts a profound influence on the physicochemical properties of a molecule, which in turn affects its pharmacokinetic profile.
Lipophilicity : The -CF3 group is significantly more lipophilic than a methyl (-CH3) group. This increased lipophilicity can enhance a drug's ability to cross cell membranes, which may lead to improved absorption and distribution. However, an optimal level of lipophilicity is crucial, as excessively high values can lead to poor solubility and increased metabolic clearance. The predicted pKa of this compound is approximately 10.29, and the predicted boiling point is 224.7°C. chemicalbook.com
Amine Basicity : The strong electron-withdrawing nature of the trifluoromethyl group reduces the electron density on the imidazole ring. This, in turn, decreases the basicity of the 2-amine group. The pKa of an amine is a critical determinant of its ionization state at physiological pH, which influences its solubility, permeability, and interaction with biological targets. The reduced basicity of the 2-amino group in this compound compared to its non-fluorinated counterpart can have significant implications for its biological activity and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency
SAR studies are fundamental to the optimization of lead compounds in drug discovery. For derivatives of this compound, SAR efforts have been particularly focused on their role as glucokinase activators.
Key findings from these studies include:
N-1 Substitution : As previously mentioned, modifications at the N-1 position of the imidazole ring are critical for glucokinase activation. The introduction of various side chains at this position has been shown to modulate potency and selectivity.
Substitution on the Imidazole Ring : The position and nature of substituents on the imidazole ring can influence both the potency and the physicochemical properties of the compounds. The 4-trifluoromethyl substitution is a key feature that often imparts favorable properties.
Modifications of the 2-Amine Group : While the 2-amine group is a common feature, its modification or replacement can lead to significant changes in biological activity.
Through iterative cycles of design, synthesis, and biological testing, researchers have been able to refine the structure of these imidazole derivatives to achieve high potency and desirable pharmacokinetic profiles for specific therapeutic targets.
Applications in Materials Science and Catalysis
Role in Covalent Organic Frameworks (COFs) and Porous Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, high surface areas, and tunable functionalities. The incorporation of specific building blocks, such as imidazole (B134444) derivatives, can tailor their properties for targeted applications like gas capture and catalysis.
The presence of nitrogen atoms within the imidazole ring and the primary amine group makes 4-(trifluoromethyl)-1H-imidazol-2-amine an attractive component for COFs designed for carbon dioxide capture. Amine-functionalized porous materials are known to selectively adsorb CO₂ due to the Lewis acid-base interactions between the acidic CO₂ molecule and the basic amine sites. nih.gov
Research into COFs has demonstrated that the strategic incorporation of amine functionalities can significantly enhance CO₂ uptake capacity. nih.gov For instance, COFs functionalized with aromatic amines have shown high CO₂/N₂ selectivity, which is crucial for capturing CO₂ from flue gas emissions. nih.gov The interaction is typically based on physisorption, which allows for energy-efficient regeneration of the material. nih.gov Furthermore, imidazole-linked COFs have been developed that not only capture CO₂ but also act as electrocatalysts for its conversion into valuable chemicals. rsc.org While direct studies on COFs built from this compound are not extensively documented, the combination of its amine and imidazole moieties suggests a strong potential for creating frameworks with high affinity and selectivity for CO₂. rsc.orgresearchgate.net
The imidazole moiety is a known component in catalysts for various organic reactions. When integrated into the stable and porous structure of a COF, these catalytic sites can be rendered heterogeneous, allowing for easy separation and reuse. Imidazole-functionalized frameworks have demonstrated catalytic activity in reactions such as the Knoevenagel condensation. researchgate.net
Moreover, imidazole-linked COFs containing metallic active centers, like nickel-phthalocyanine, have been shown to be robust and efficient electrocatalysts for the CO₂ reduction reaction across a wide pH range. rsc.org The stability of the imidazole linkage under harsh acidic or alkaline conditions is a key advantage for practical catalytic applications. rsc.org The presence of the trifluoromethyl group in this compound can also influence the electronic properties of the imidazole ring, potentially modulating the catalytic activity of the resulting COF in various organic transformations.
Integration into Dye-Sensitized Solar Cells (DSSCs) as Components or Ligands
The inclusion of fluorine atoms or trifluoromethyl groups in the structure of organic dyes for DSSCs is a known strategy to modify their electronic and physical properties. researchgate.net Fluorine's high electronegativity can influence the energy levels of the dye and improve the efficiency of the solar cell. researchgate.net While the specific use of this compound in DSSCs is not widely reported, the closely related compound 4-(trifluoromethyl)-1H-imidazole has been successfully used as a passivation agent in the related technology of Perovskite Solar Cells (PSCs). In PSCs, it helps to reduce defect density and improve the crystallinity of the perovskite film, leading to a significant increase in power conversion efficiency from 16.49% to 18.97% in one study. mdpi.com This demonstrates the utility of the trifluoromethyl-imidazole motif in photovoltaic applications.
| Photovoltaic Device Data mdpi.com | Control Device | Device with 4-(trifluoromethyl)-1H-imidazole |
| Power Conversion Efficiency (PCE) | 16.49% | 18.97% |
| Open-Circuit Voltage (V_OC) | 1.01 V | 1.06 V |
| Short-Circuit Current Density (J_SC) | 22.38 mA/cm² | 23.96 mA/cm² |
| Fill Factor (FF) | 72.8% | 74.7% |
Utilization in Polymeric Materials and Resins
The reactivity of the amine group and the properties conferred by the trifluoromethyl group allow this compound and its derivatives to be used in the formulation of specialized polymers and resins with enhanced thermal and electrical properties.
Imidazole derivatives are widely used as curing agents or accelerators for epoxy resins. bohrium.comsinocurechem.com They can initiate anionic polymerization of the epoxy groups, and because of their high catalytic efficiency, only a small amount is needed to achieve a high glass transition temperature (Tg) and effective cross-linking. nih.gov This process yields thermoset polymers with excellent mechanical performance, dimensional stability, and chemical resistance. nih.gov
The incorporation of trifluoromethyl groups into the epoxy resin system, either on the resin backbone or via the curing agent, imparts desirable properties. Research on epoxy networks prepared with trifluoromethyl-containing resins and cured with agents like 2-methylimidazole (B133640) has shown excellent thermal stability, with decomposition temperatures ranging from 335 to 362 °C. psu.eduresearchgate.net Furthermore, a novel 4-trifluoromethyl phenylbenzimidazole has been synthesized and used as a curing agent, producing epoxy resins with high thermal stability (decomposition temperature of 374 °C), high mechanical strength, and low dielectric properties. researchgate.net These fluorinated epoxy systems also exhibit increased hydrophobicity, a valuable property for applications in harsh environments. researchgate.net
There is a growing demand for advanced materials with low dielectric constants (Dk) and low dielectric loss (Df) for use in high-frequency electronics, such as in electronic packaging and substrates for printed circuit boards. The incorporation of fluorine into polymers is a key strategy for achieving these properties. The low polarizability and large free volume associated with trifluoromethyl groups help to reduce the material's dielectric constant and moisture absorption. mdpi.com
Studies have shown that epoxy resins cured with fluorinated imidazole derivatives exhibit significantly improved dielectric properties. For example, an epoxy resin cured with 4-trifluoromethyl phenylbenzimidazole possessed a low dielectric constant of 3.38 (at 10⁷ Hz) and low dielectric loss. researchgate.net Imidazole-based curing agents are crucial in these systems as their chemical structure influences the polymerization process and the final electrical properties of the crosslinked material. bohrium.comdoaj.org The synergy between a fluorinated epoxy matrix and a fluorinated imidazole-based curing agent can produce materials with the high thermal stability and superior dielectric performance required for next-generation electronic applications. researchgate.netmdpi.com
| Property researchgate.net | 3-TFMEP/Mehhpa/2-MI System | 3-TFMEP/4-TFMBI System |
| Decomposition Temp. (Td5%) | 243 °C | 374 °C |
| Storage Modulus (25 °C) | 2085 MPa | 2561 MPa |
| Dielectric Constant (10⁷ Hz) | 3.62 | 3.38 |
General Catalytic Applications of this compound Derivatives
While direct catalytic applications of this compound are not extensively documented in dedicated studies, the structural characteristics of its derivatives suggest significant potential in various catalytic domains. This potential is inferred from the known catalytic activity of related imidazole-containing compounds and the unique electronic properties imparted by the trifluoromethyl (CF3) group. The imidazole core is a versatile scaffold for developing ligands for transition metal catalysis and for constructing organocatalysts. ossila.com
Derivatives of this compound are promising candidates for use as ligands in transition metal-catalyzed reactions. The nitrogen atoms in the imidazole ring can coordinate with a variety of transition metals, forming stable complexes. The presence of the electron-withdrawing trifluoromethyl group can modulate the electron density on the imidazole ring and its coordinating nitrogen atoms. This electronic tuning can, in turn, influence the catalytic activity and selectivity of the resulting metal complex. For instance, a more electron-deficient metal center can exhibit altered reactivity in processes such as cross-coupling reactions, hydrogenations, or oxidations.
In the realm of organocatalysis, chiral derivatives of 2-aminoimidazoles are of interest. The combination of the imidazole and amine functionalities can allow for multiple modes of substrate activation, including hydrogen bonding and Brønsted acid/base catalysis. The introduction of a trifluoromethyl group can enhance the acidity of the N-H protons on the imidazole ring, potentially leading to more effective hydrogen bond-donating catalysts. Chiral versions of these derivatives could be employed in a range of asymmetric transformations.
Furthermore, the 4-(trifluoromethyl)-1H-imidazole scaffold itself is recognized as a valuable building block for synthesizing coordinating ligands. ossila.com These ligands can be incorporated into more complex structures, such as covalent organic frameworks (COFs). Imidazole-based COFs have demonstrated catalytic activity, for example, in the cycloaddition of CO2 and epoxides, which is a crucial reaction for carbon fixation. ossila.com The presence of the trifluoromethyl group in the building block could influence the framework's properties and its catalytic efficiency.
The table below summarizes potential catalytic applications for derivatives of this compound, based on the functionalities of related compounds.
| Potential Application Area | Catalyst Type | Plausible Reaction | Role of 4-(CF3)-1H-imidazol-2-amine Derivative | Anticipated Benefit of CF3 Group |
| Transition Metal Catalysis | Metal Complex | Cross-Coupling Reactions (e.g., Suzuki, Heck) | N-donor ligand | Modulates electronic properties of the metal center, potentially improving catalytic activity and stability. |
| Transition Metal Catalysis | Metal Complex | Asymmetric Hydrogenation | Chiral N-donor ligand | Influences the enantioselectivity and turnover frequency of the catalyst. |
| Organocatalysis | Chiral Organocatalyst | Asymmetric Michael Addition | Hydrogen-bond donor and/or Brønsted base | Enhances the acidity of N-H protons, leading to stronger substrate activation through hydrogen bonding. |
| Materials Catalysis | Covalent Organic Framework (COF) | CO2 Fixation (e.g., cycloaddition with epoxides) | Functional building block of the porous material | Modifies the electronic environment of the catalytic sites within the framework, potentially enhancing activity. |
It is important to note that while the foundational chemistry of imidazole derivatives in catalysis is well-established, the specific exploration of this compound derivatives in these roles represents a promising area for future research. The unique combination of the 2-aminoimidazole scaffold with the strongly electron-withdrawing trifluoromethyl group offers a compelling platform for the design of novel and efficient catalysts.
Future Research Directions and Challenges
Development of More Efficient and Environmentally Benign Synthetic Protocols
The synthesis of fluorinated organic molecules, including 4-(trifluoromethyl)-1H-imidazol-2-amine, often involves harsh reagents and multi-step procedures. A primary challenge lies in developing more efficient and sustainable synthetic methods. Future research should focus on:
Green Chemistry Approaches : The development of synthetic routes that align with the principles of green chemistry is crucial. This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. For instance, one-pot synthesis methods and catalytic procedures using environmentally benign catalysts are highly desirable. rsc.orgrsc.org The use of visible-light-induced radical trifluoromethylation/cyclization is an example of a more sustainable approach. nih.gov
Atom Economy : Synthetic protocols should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Catalytic Systems : Exploration of novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to more efficient and selective syntheses of trifluoromethyl-imidazoles. rsc.org For example, the catalytic potential of different fluoroboric acid-derived catalyst systems has been investigated for the multicomponent synthesis of imidazoles. rsc.org
A comparative overview of current and potential future synthetic approaches is presented in Table 1.
| Synthetic Approach | Current Challenges | Future Directions |
| Traditional Multi-step Synthesis | Use of hazardous reagents, low overall yield, significant waste generation. | Development of one-pot reactions, use of flow chemistry for better control and safety. |
| Catalytic Methods | Reliance on precious metal catalysts, catalyst deactivation. | Exploration of earth-abundant metal catalysts, development of recyclable catalysts. rsc.org |
| Photochemical Synthesis | Limited substrate scope, requirement for specialized equipment. | Broadening the substrate scope, use of visible light and more efficient photosensitizers. nih.gov |
Expanding the Scope of Functionalization and Diversification for Novel Applications
The functionalization of the this compound core is key to unlocking its potential in various applications, from medicine to materials science. Future efforts should be directed towards:
Site-Selective Functionalization : Developing methods for the selective modification of the imidazole (B134444) ring and the amine group will enable the creation of a vast library of derivatives with tailored properties. The amine group in 4-(trifluoromethyl)-1H-imidazole is reactive and can be readily modified under nucleophilic substitution. ossila.com
Hybrid Molecules : The synthesis of hybrid molecules that combine the this compound scaffold with other pharmacophores or functional moieties could lead to compounds with novel or enhanced biological activities. mdpi.com
Diverse Building Blocks : The use of a wider range of building blocks in the synthesis of derivatives will expand the chemical space that can be explored. This includes incorporating different aryl, heteroaryl, and alkyl groups. nih.govresearchgate.net
Table 2 highlights potential areas for diversification and their target applications.
| Functionalization Strategy | Target Moiety | Potential Application |
| N-alkylation/arylation | Imidazole nitrogen | Modulation of pharmacokinetic properties in drug candidates. nih.gov |
| Amine functionalization | 2-amino group | Creation of amides, sulfonamides, and other derivatives for biological screening. |
| C-H functionalization | Imidazole carbon | Introduction of new functional groups to tune electronic and steric properties. |
Advanced Multi-Omics and High-Throughput Screening Approaches for Biological Discovery
To accelerate the discovery of new biological applications for this compound derivatives, advanced screening and "omics" technologies are indispensable. Future research should leverage:
High-Throughput Screening (HTS) : HTS allows for the rapid screening of large libraries of compounds against a variety of biological targets. msu.eduoregonstate.eduufl.edu This can quickly identify "hit" compounds with desired activities.
Phenotypic Screening : In addition to target-based screening, phenotypic screening of derivatives in cellular or whole-organism models can uncover unexpected biological activities and mechanisms of action.
Multi-Omics Approaches : The use of genomics, proteomics, and metabolomics can provide a comprehensive understanding of the biological effects of these compounds, helping to elucidate their mechanisms of action and identify potential biomarkers.
Table 3 outlines various screening approaches and their potential for biological discovery.
| Screening Approach | Methodology | Objective |
| High-Throughput Screening (HTS) | Automated testing of large compound libraries against specific targets. msu.eduufl.edu | Rapid identification of compounds with a desired biological activity. |
| Fragment-Based Screening | Screening of small molecular fragments to identify those that bind to a target. | Building potent lead compounds from initial fragment hits. |
| Multi-Omics Analysis | Comprehensive analysis of genes, proteins, and metabolites in response to compound treatment. | Elucidation of mechanism of action and identification of off-target effects. |
Integrated Experimental and Computational Methodologies for Deeper Mechanistic Understanding
A synergistic approach that combines experimental and computational methods will be crucial for gaining a deeper understanding of the structure-activity relationships and mechanisms of action of this compound derivatives. Future research should focus on:
Molecular Docking and Dynamics Simulations : Computational modeling can predict the binding modes of these compounds to their biological targets, guiding the design of more potent and selective molecules. researchgate.net
Quantum Mechanical Calculations : These methods can be used to study the electronic properties of the molecules, providing insights into their reactivity and stability. ijbbb.org
In Silico ADMET Prediction : Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds for further development. mdpi.com
Table 4 details the integration of experimental and computational techniques.
| Integrated Approach | Experimental Technique | Computational Method | Synergistic Outcome |
| Target Identification | X-ray crystallography, NMR spectroscopy | Molecular docking, virtual screening | Rational design of potent and selective inhibitors. researchgate.net |
| Mechanistic Studies | Enzyme kinetics, cell-based assays | Quantum mechanics, molecular dynamics | Detailed understanding of reaction mechanisms and binding interactions. ijbbb.org |
| ADMET Profiling | In vitro and in vivo studies | QSAR modeling, PBPK modeling | Early identification of compounds with favorable pharmacokinetic and safety profiles. mdpi.com |
Exploration of New Avenues in Functional Materials and Sustainable Catalysis
Beyond its biomedical potential, the unique electronic properties of the trifluoromethyl-imidazole scaffold suggest its utility in materials science and catalysis. Future research should explore:
Functional Materials : The incorporation of this compound derivatives into polymers or covalent organic frameworks (COFs) could lead to materials with novel electronic, optical, or gas-capture properties. ossila.com
Sustainable Catalysis : The imidazole moiety can act as a ligand for metal catalysts or as an organocatalyst itself. The electron-withdrawing nature of the trifluoromethyl group can modulate the catalytic activity, potentially leading to new and more efficient catalysts for a variety of chemical transformations. rsc.org
Coordination Chemistry : The synthesis and characterization of metal complexes with ligands derived from this compound could lead to new catalysts, sensors, or imaging agents.
Table 5 summarizes potential applications in these emerging areas.
| Application Area | Potential Role of the Compound | Research Focus |
| Functional Materials | Building block for polymers and COFs. ossila.com | Development of materials for gas storage, separation, and electronics. |
| Sustainable Catalysis | Ligand for metal catalysts, organocatalyst. rsc.org | Design of efficient and selective catalysts for green chemical processes. |
| Coordination Chemistry | Versatile ligand for a range of metal ions. | Synthesis and characterization of novel metal complexes with interesting properties. |
Q & A
Q. What are the common synthetic routes for 4-(trifluoromethyl)-1H-imidazol-2-amine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step organic reactions. A representative method includes:
- Step 1 : Condensation of trifluoromethyl-substituted diketones or ketoesters with amidines or guanidines under reflux in ethanol .
- Step 2 : Cyclization under acidic conditions (e.g., trifluoroacetic acid) to form the imidazole ring .
- Optimization : Adjusting solvent polarity (e.g., THF vs. DMF), temperature control (0°C to reflux), and stoichiometry of reagents can improve yields. For example, using anhydrous conditions and inert atmospheres minimizes side reactions .
- Example : A 41% yield was achieved for 4-(4-propoxyphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine via column chromatography purification after cyclization .
Q. How can researchers characterize this compound and confirm its purity?
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and detect impurities. For instance, aromatic protons in the trifluoromethyl group appear as distinct multiplets in δ 7.2–8.0 ppm .
- LC-MS/HRMS : Retention times (e.g., 3.889 min in Method A) and exact mass analysis (e.g., [M+H] at 412.1431) confirm molecular identity .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content validation to ensure stoichiometric consistency .
Q. What are the typical impurities encountered during synthesis, and how can they be mitigated?
Common impurities include:
- Unreacted intermediates : Residual diketones or amidines, removed via silica gel chromatography .
- Byproducts from incomplete cyclization : Detectable via H NMR (e.g., uncyclized amine protons at δ 5–6 ppm). Repurification under acidic conditions can resolve this .
- Halogenated contaminants : Trace solvents (e.g., DCM) or reagents (e.g., TFA) are eliminated by rotary evaporation and repeated washing .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) studies using hybrid functionals (e.g., B3LYP) can:
- Calculate electron density maps to identify nucleophilic/electrophilic sites. The trifluoromethyl group withdraws electron density, polarizing the imidazole ring .
- Predict bond dissociation energies (BDEs) for C–F bonds, aiding in understanding metabolic stability .
- Simulate IR spectra for comparison with experimental data, validating structural assignments .
Q. How should researchers address contradictions in biological activity data across analogs of this compound?
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, 4-(4-propoxyphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine showed higher anti-biofilm activity than hexyl/pentyl analogs due to optimal lipophilicity .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure target affinity. Variability in IC values may arise from differences in protein-ligand solvation .
- Metabolic Stability Testing : Assess hepatic microsomal degradation to explain discrepancies in in vivo vs. in vitro efficacy .
Q. What crystallographic strategies resolve hydrogen-bonding patterns in this compound derivatives?
- Single-Crystal X-ray Diffraction : Slow evaporation of ethanol yields crystals suitable for structure determination. Hydrogen bonds (e.g., N–H⋯N/F interactions) are mapped using programs like SHELXL .
- Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R(8) rings) to understand packing efficiency and stability .
- Example : In a related imidazole derivative, N–H⋯F interactions (2.8–3.1 Å) stabilized the crystal lattice, influencing solubility .
Methodological Tables
Table 1. Synthesis Yields of this compound Derivatives
| Substituent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-(4-Propoxyphenyl) | TFA, RT, 24h | 41 | |
| 4-(4-Butoxyphenyl) | TFA, 0°C → RT, 48h | 35 | |
| 4-(4-Hexylphenyl) | Column chromatography | 57 |
Table 2. Key H NMR Chemical Shifts
| Proton Position | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Imidazole NH | 10.2–11.5 | Singlet | |
| Aromatic CH (CF) | 7.5–8.0 | Multiplet | |
| Alkyl CH | 1.2–1.6 | Triplet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
